2-Ethylnaphthalene
CAS No.: 939-27-5
Cat. No.: VC21258530
Molecular Formula: C12H12
Molecular Weight: 156.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 939-27-5 |
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Molecular Formula | C12H12 |
Molecular Weight | 156.22 g/mol |
IUPAC Name | 2-ethylnaphthalene |
Standard InChI | InChI=1S/C12H12/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h3-9H,2H2,1H3 |
Standard InChI Key | RJTJVVYSTUQWNI-UHFFFAOYSA-N |
SMILES | CCC1=CC2=CC=CC=C2C=C1 |
Canonical SMILES | CCC1=CC2=CC=CC=C2C=C1 |
Boiling Point | 496 °F at 760 mm Hg (NTP, 1992) 258.0 °C |
Flash Point | 220 °F (NTP, 1992) |
Melting Point | 18.7 °F (NTP, 1992) |
Introduction
Physical Properties
General Physical Characteristics
2-Ethylnaphthalene presents as a clear, colorless to light yellow liquid at standard temperature and pressure . The compound possesses the following physical properties, which are summarized in Table 1:
These physical properties characterize 2-ethylnaphthalene as a high-boiling aromatic liquid with limited water solubility, typical of naphthalene derivatives with alkyl substitutions.
Spectroscopic Data
The spectroscopic properties of 2-ethylnaphthalene provide crucial information for its identification and structural characterization. The 1H NMR spectrum recorded at 400 MHz in CDCl3 shows several distinct regions :
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Aromatic protons: Multiple signals in the range of 7.3-7.8 ppm corresponding to the seven aromatic protons of the naphthalene ring system.
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Methylene protons (-CH2-): Signals at approximately 2.8 ppm (quartet pattern due to coupling with methyl protons).
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Methyl protons (-CH3): Signals at approximately 1.3 ppm (triplet pattern due to coupling with methylene protons).
Mass spectrometry data reveals significant fragmentation patterns with key peaks at m/z values of 156 (molecular ion, 62.3% relative intensity), 141 (100% relative intensity, loss of methyl group), and 128 (7.1% relative intensity) . Additional noteworthy fragments appear at m/z 115 (16.2%) and m/z 155 (5.4%) .
Thermodynamic Properties
The Henry's Law constant (k°H) for 2-ethylnaphthalene in water has been reported as 1.6 mol/(kg·bar) and 1.2 mol/(kg·bar) using different analytical methods . This parameter quantifies the compound's partitioning between the gaseous and aqueous phases and is important for understanding its environmental fate and transport.
The temperature dependence of Henry's Law constant is represented by the parameter d(ln(kH))/d(1/T), which influences how the compound's solubility changes with temperature variations . This thermodynamic property is essential for predicting the behavior of 2-ethylnaphthalene in various environmental conditions.
Chemical Properties and Reactivity
General Reactivity
2-Ethylnaphthalene exhibits chemical reactivity patterns typical of substituted aromatic compounds. It is generally stable under normal conditions but can undergo various chemical transformations, particularly at the aromatic rings and the ethyl side chain . The compound is compatible with most storage conditions when sealed in a dry environment at room temperature .
Reaction with Oxidizing Agents
A notable aspect of 2-ethylnaphthalene's reactivity is its incompatibility with strong oxidizing agents. The interaction between 2-ethylnaphthalene and strong oxidizers can be vigorous and potentially explosive . This reactivity is characteristic of aromatic hydrocarbons and is attributed to the electron-rich nature of the aromatic system and the oxidizable ethyl group .
Other Notable Reactions
2-Ethylnaphthalene can undergo several types of reactions typical of aromatic systems:
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Halogenation: The compound can react with halogens (chlorine, bromine) in the presence of acid catalysts to form halogenated derivatives .
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Nitration: Reaction with nitrating agents can introduce nitro groups onto the aromatic rings .
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Sulfonation: Treatment with sulfonating agents leads to the introduction of sulfonic acid groups .
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Friedel-Crafts reactions: The aromatic rings can participate in Friedel-Crafts alkylation and acylation reactions .
Additionally, the compound can react exothermically with bases and diazo compounds, reflecting its versatile chemical behavior . These reactions are fundamental to the compound's utility in synthetic organic chemistry.
Manufacturer | Product Number | Purity | Package Size | Price (USD) | Update Date |
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Sigma-Aldrich | E40005 | ≥99% | 5g | $101 | 2024-03-01 |
Sigma-Aldrich | E40005 | ≥99% | 25g | $160.4 | 2024-03-01 |
TCI Chemical | E0147 | >99.0% (GC) | 25g | $207 | 2024-03-01 |
TRC | E937350 | Not specified | 2.5g | $110 | 2021-12-16 |
Ambeed | A587804 | 99% GC | 25g | $160 | 2021-12-16 |
This pricing information indicates that 2-ethylnaphthalene is a relatively specialized chemical with corresponding premium pricing, ranging from approximately $20 to $44 per gram depending on quantity and supplier .
Industrial Applications
The industrial applications of 2-ethylnaphthalene span several categories, including:
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Building blocks for organic synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules .
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Biochemical research: It is utilized in various biochemical and cell biology applications .
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Chemical synthesis: The compound functions as a precursor in the development of various naphthalene derivatives .
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Luminescent compounds and detection: The aromatic structure provides fluorescent properties useful in detection and analytical applications .
These applications leverage the compound's structural features, reactivity patterns, and physical properties to achieve specific functional outcomes.
Synthesis and Production
Regulatory Information
2-Ethylnaphthalene is registered with several regulatory bodies and databases, including:
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EPA Substance Registry System: Listed as "2-Ethylnaphthalene (939-27-5)"
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HS Code: Classified under 2902.90.9000 for trade and customs purposes
These registrations reflect the compound's recognition in various regulatory frameworks and facilitate its proper handling, transportation, and international trade.
Analytical Methods
Identification Techniques
Various analytical techniques can be employed for the identification and quantification of 2-ethylnaphthalene:
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Gas Chromatography (GC): Effective for separation and quantification, often using flame ionization detection (FID) or mass spectrometry (MS) as detection methods .
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High-Performance Liquid Chromatography (HPLC): Useful for analysis in complex matrices or when thermal stability is a concern.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation through characteristic chemical shifts and coupling patterns .
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Mass Spectrometry: Offers molecular weight confirmation and characteristic fragmentation patterns .
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Infrared (IR) Spectroscopy: Provides information on functional groups and structural features.
The choice of analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
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